3-(3-(4-chlorophenyl)azepane-1-carbonyl)-1-methylpyridin-2(1H)-one
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Overview
Description
3-(3-(4-chlorophenyl)azepane-1-carbonyl)-1-methylpyridin-2(1H)-one is a complex organic compound with a unique structure that includes a chlorophenyl group, an azepane ring, and a pyridinone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-(4-chlorophenyl)azepane-1-carbonyl)-1-methylpyridin-2(1H)-one typically involves multiple steps, starting with the preparation of the azepane ring and the chlorophenyl group. The azepane ring can be synthesized through a cyclization reaction involving a suitable precursor, such as a diamine or an amino alcohol. The chlorophenyl group is introduced via a substitution reaction using a chlorinated aromatic compound.
The final step involves the coupling of the azepane ring with the chlorophenyl group and the pyridinone moiety. This can be achieved through a condensation reaction using a coupling agent such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) under anhydrous conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This could include the use of more efficient catalysts, alternative solvents, and continuous flow reactors to enhance reaction rates and scalability.
Chemical Reactions Analysis
Types of Reactions
3-(3-(4-chlorophenyl)azepane-1-carbonyl)-1-methylpyridin-2(1H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride to convert carbonyl groups to alcohols.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols to form new derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Sodium hydride (NaH) in dimethylformamide (DMF).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols. Substitution reactions can result in a variety of derivatives with different functional groups.
Scientific Research Applications
3-(3-(4-chlorophenyl)azepane-1-carbonyl)-1-methylpyridin-2(1H)-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications due to its unique structure and functional groups.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 3-(3-(4-chlorophenyl)azepane-1-carbonyl)-1-methylpyridin-2(1H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets through hydrogen bonding, hydrophobic interactions, or covalent bonding, leading to modulation of their activity. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
3-(4-chlorophenyl)azepane-1-carbonyl)-1-methylpyridin-2(1H)-one: A closely related compound with similar structural features.
4-chlorophenyl)azepane-1-carbonyl)-1-methylpyridin-2(1H)-one: Another similar compound with slight variations in the position of the functional groups.
Uniqueness
3-(3-(4-chlorophenyl)azepane-1-carbonyl)-1-methylpyridin-2(1H)-one is unique due to its specific combination of functional groups and ring structures, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various fields.
Properties
IUPAC Name |
3-[3-(4-chlorophenyl)azepane-1-carbonyl]-1-methylpyridin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21ClN2O2/c1-21-11-4-6-17(18(21)23)19(24)22-12-3-2-5-15(13-22)14-7-9-16(20)10-8-14/h4,6-11,15H,2-3,5,12-13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ODUMSIPOAYBIGK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC=C(C1=O)C(=O)N2CCCCC(C2)C3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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